molecular formula C14H10N2O4S B2936823 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate CAS No. 240115-66-6

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate

Cat. No.: B2936823
CAS No.: 240115-66-6
M. Wt: 302.3
InChI Key: WGFLAHZLVSUWKU-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate is a compound that features a 1,3,4-oxadiazole ring attached to a phenyl benzenesulfonate group. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.

Scientific Research Applications

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential as an anti-infective and anticancer agent is being explored in preclinical studies.

    Industry: It is used in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate are key proteins such as AKT serine/threonine kinase 1 (AKT1) , SRC proto-oncogene, non-receptor tyrosine kinase (SRC) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them promising targets for anticancer agents .

Mode of Action

This compound interacts with its targets by binding to these proteins, potentially inhibiting their activity . This interaction can lead to the arrest of the cell cycle at the G2 phase and induce apoptosis . Molecular docking studies suggest that this compound has a high binding affinity to these target proteins .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting AKT1, SRC, and EGFR, it can disrupt the signaling pathways these proteins are involved in, leading to the inhibition of cell proliferation and induction of apoptosis . The exact downstream effects on these pathways are still under investigation.

Pharmacokinetics

Similar oxadiazole compounds have been administered intraperitoneally into mice at doses of 30, 100, and 300 mg/kg . Observations were taken at two different time intervals (0.5 and 4.0 h), suggesting that the compound may have a relatively short half-life .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of key proteins involved in cell proliferation and survival . At the cellular level, this leads to the arrest of the cell cycle and induction of apoptosis . The compound has shown promising growth inhibitory effects on colon cancer cells (HCT116) with an IC50 value of 8.53 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-oxadiazol-2-yl)phenyl benzenesulfonate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonate group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms.

    1,3,4-Oxadiazole derivatives: These are closely related compounds with variations in the substituents on the oxadiazole ring.

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate is unique due to its specific combination of the oxadiazole ring and the benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-21(18,11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-16-15-10-19-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFLAHZLVSUWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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